sitafloxacin isomer I(SSR)

Descripción general

Descripción

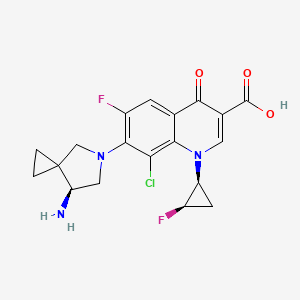

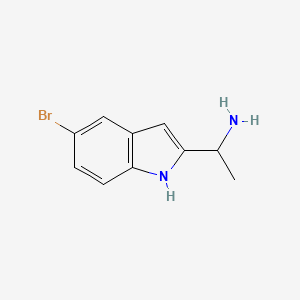

Sitafloxacin isomer I(SSR) is a fluoroquinolone antibiotic indicated in the treatment of susceptible bacterial infections . It contains a total of 50 bonds, including 32 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, and various ring structures . The molecule contains a total of 46 atoms, including 18 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, 2 Fluorine atoms, and 1 Chlorine atom .

Synthesis Analysis

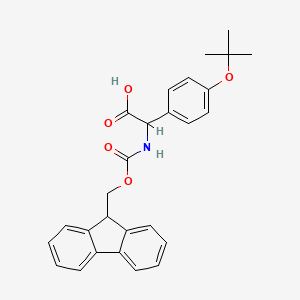

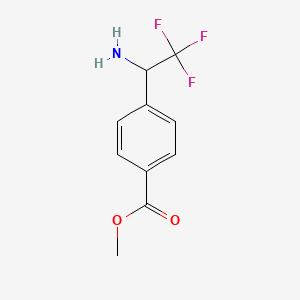

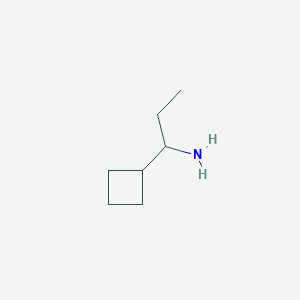

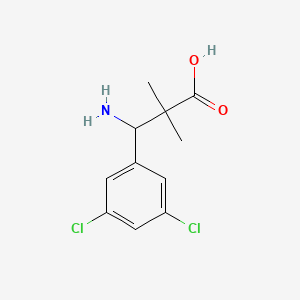

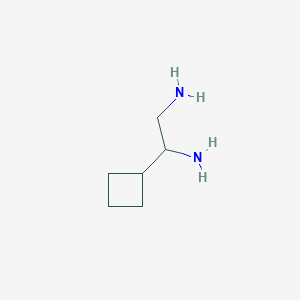

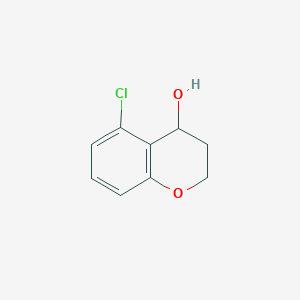

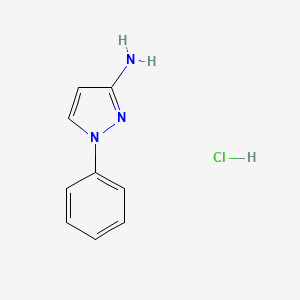

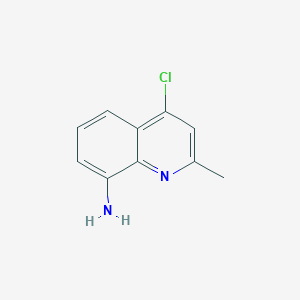

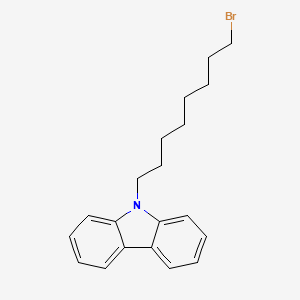

The synthesis of Sitafloxacin involves the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt by condensation under sodium hydrogen condition . The reaction mixture undergoes hydrolysis of ester in hydrochloric acid solution, followed by a reaction with (S)-N-[(oxoboryl)methylene]-5-azaspiro[2,4]heptan-7-amine by condensation . The protection group is then removed to yield Sitafloxacin, with a total conversion of about 52-65% .

Molecular Structure Analysis

Sitafloxacin isomer I(SSR) has a complex molecular structure with multiple ring structures, including 2 three-membered rings, 1 five-membered ring, 2 six-membered rings, and 1 ten-membered ring . It also contains 1 aliphatic carboxylic acid and 1 aromatic ketone . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Sitafloxacin isomer I(SSR) molecule .

Chemical Reactions Analysis

Sitafloxacin is highly active against multidrug-resistant (MDR) bacteria . It has been evaluated in the treatment of acute bacterial infections, including complicated urinary tract infection (cUTI)/acute pyelonephritis (APN), and pneumonia . The clinical response rate of Sitafloxacin in the treatment of acute bacterial infections was found to be 94.6%, which was noninferior to that of the comparator .

Physical And Chemical Properties Analysis

Sitafloxacin isomer I(SSR) has a molecular formula of C19H18ClF2N3O3 and a molecular weight of 409.8 g/mol . It is a member of quinolines, a quinolone antibiotic, and a fluoroquinolone antibiotic .

Aplicaciones Científicas De Investigación

Antibacterial Treatment

Sitafloxacin isomer I(SSR) has been used in the treatment of acute bacterial infections . A meta-analysis of randomized controlled trials (RCTs) showed that the clinical response rate of sitafloxacin in the treatment of acute bacterial infections was 94.6%, which was noninferior to that of the comparator (92.5%) .

Treatment of Complicated Urinary Tract Infection (cUTI)/Acute Pyelonephritis (APN)

For patients with complicated urinary tract infection (cUTI)/acute pyelonephritis (APN), the clinical response rate of sitafloxacin and the comparator was 96.9% and 91.3%, respectively .

Treatment of Pneumonia

For patients with pneumonia, the clinical response rate of sitafloxacin was 88.6%, which was comparable to that of the comparator .

Microbiological Response

The microbiological response of sitafloxacin was 82.0%, which was noninferior to that of the comparator (77.8%) .

Pharmaceutical Testing

Sitafloxacin isomer I(SSR) is used for pharmaceutical testing . High-quality reference standards are essential for accurate results .

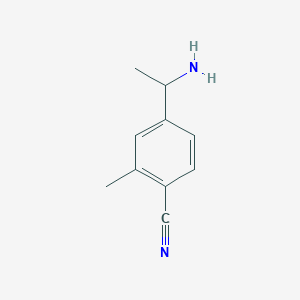

Control of Stereoisomeric Impurities

Due to its bioactivity against human topoisomerase II, the stereoisomeric impurities of sitafloxacin should be controlled in the manufacturing process .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Sitafloxacin isomer I(SSR) is a fluoroquinolone antibiotic . The primary targets of sitafloxacin appear to be topoisomerase IV in Staphylococcus aureus and DNA gyrase in Escherichia coli . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Sitafloxacin interacts with its targets by inhibiting the DNA supercoiling activity of topoisomerase IV and DNA gyrase, thereby preventing DNA replication and transcription . This leads to the death of the bacteria, effectively treating the infection .

Biochemical Pathways

It is known that the drug interferes with the function of dna gyrase and topoisomerase iv, which are key enzymes in the dna replication pathway . This interference disrupts the bacterial cell’s ability to replicate its DNA, leading to cell death .

Pharmacokinetics

Sitafloxacin, in general, is known to produce high urine concentrations due to primarily renal excretion . More research is needed to fully understand the ADME properties of sitafloxacin isomer I(SSR) and their impact on bioavailability.

Result of Action

Sitafloxacin isomer I(SSR) has been shown to be effective against a broad range of Gram-positive and -negative bacteria, including anaerobic bacteria . The clinical response rate of sitafloxacin in the treatment of acute bacterial infections was found to be 94.6%, which was noninferior to that of the comparator . The microbiological response of sitafloxacin was 82.0%, which was noninferior to that of the comparator .

Action Environment

The efficacy of sitafloxacin isomer I(SSR) can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption of sitafloxacin, potentially decreasing its efficacy . Additionally, the specific strain of bacteria and its resistance profile can also impact the effectiveness of the drug . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of sitafloxacin isomer I(SSR).

Propiedades

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-KGYLQXTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@H]5C[C@H]5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801101677 | |

| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(7s)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

CAS RN |

127254-11-9 | |

| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3228950.png)

![8-Amino-1-azaspiro[4.5]decan-2-one](/img/structure/B3228978.png)